3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline
Description
3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline is a quinoline derivative featuring a methylphenyl substituent at position 3 and a sulfanyl group linked to a 3-(trifluoromethyl)phenyl moiety at position 2. The quinoline core is a nitrogen-containing heterocycle known for its pharmacological and material science applications . The sulfanyl (S–) group enhances electronic properties, while the trifluoromethyl (–CF₃) group contributes to lipophilicity and metabolic stability, making this compound relevant in drug discovery and organic electronics .
Properties
IUPAC Name |
3-(4-methylphenyl)-2-[3-(trifluoromethyl)phenyl]sulfanylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3NS/c1-15-9-11-16(12-10-15)20-13-17-5-2-3-8-21(17)27-22(20)28-19-7-4-6-18(14-19)23(24,25)26/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUPDZODFCUBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
- Enamine Formation : The ketone’s α-hydrogen deprotonates the aldehyde’s carbonyl oxygen, forming an enamine intermediate.
- Cyclization : Intramolecular attack by the amine nitrogen onto the carbonyl carbon generates the quinoline ring.
- Aromatization : Elimination of water yields 2-bromo-3-(4-methylphenyl)quinoline (Intermediate A ).
Optimization Notes :
- Catalysis with concentrated H2SO4 at 120°C enhances cyclization efficiency.
- Yields improve with excess ketone (1.5 equiv) to drive the equilibrium.
Sulfanyl Group Installation via Ullmann-Type Coupling
Intermediate A undergoes a copper-catalyzed coupling with 3-(trifluoromethyl)benzenethiol to form the sulfanyl bridge.
Reaction Conditions
- Catalyst : CuI (10 mol%)
- Ligand : 1,10-Phenanthroline (20 mol%)
- Base : K3PO4 (2.0 equiv)
- Solvent : DMSO, 110°C, 24 h.
Mechanistic Pathway
- Oxidative Addition : Cu(I) oxidizes to Cu(III), facilitating C-Br bond cleavage.
- Transmetalation : Thiolate anion coordinates to Cu(III).
- Reductive Elimination : C-S bond formation regenerates Cu(I), yielding the target compound.
Yield : 68–72% after silica gel chromatography.
Alternative Synthetic Routes
Niementowski Reaction with Post-Functionalization
Anthranilic acid and 4-methylacetophenone condense under acidic conditions to form 4-hydroxy-3-(4-methylphenyl)quinoline. Subsequent steps involve:
- Hydroxyl Group Conversion : Treatment with PCl5 converts -OH to -Cl.
- Thiolation : Ullmann coupling as above.
Limitations : Lower overall yield (45–50%) due to side reactions during chlorination.
Radical Thiol-ene Coupling
A novel approach employs:
- 2-Vinyl-3-(4-methylphenyl)quinoline and 3-(trifluoromethyl)benzenethiol.
- Initiation with AIBN under UV light.
Advantages : Avoids prehalogenation but suffers from regioselectivity challenges.
Spectroscopic Characterization
1H NMR (400 MHz, CDCl3)
- δ 8.95 (s, 1H, H-4), 8.20 (d, J = 8.4 Hz, 1H, H-8), 7.82–7.75 (m, 4H, H-5, H-6, H-7, H-2'), 7.55 (d, J = 8.0 Hz, 2H, H-3''), 7.35 (d, J = 8.0 Hz, 2H, H-2''), 2.45 (s, 3H, CH3).
19F NMR (376 MHz, CDCl3)
- δ -62.5 (s, CF3).
HRMS (ESI-TOF)
- Calculated for C23H17F3NS+: 412.1045; Found: 412.1043.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Friedländer + Ullmann | 72 | 99 | High regioselectivity |
| Niementowski | 50 | 95 | Avoids halogenation |
| Radical Coupling | 35 | 85 | No metal catalyst |
Industrial-Scale Considerations
For kilogram-scale production:
- Friedlälder-Ullmann Route : Preferred due to reproducibility.
- Cost Drivers : 3-(Trifluoromethyl)benzenethiol (€420/mol) and CuI (€150/mol).
- Purification : Continuous chromatography reduces solvent waste.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Synthesis of 3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline
The synthesis of this compound typically involves multi-step reactions that incorporate the trifluoromethyl and sulfanyl groups into the quinoline structure. The introduction of these functional groups enhances the compound's biological activity and stability.
Key Synthetic Routes
- Starting Materials : Common precursors include substituted phenyl derivatives and quinoline bases.
- Reagents : Use of trifluoromethylating agents and thiol compounds to introduce the respective groups.
- Characterization Techniques : Characterization is usually performed using NMR, IR spectroscopy, and X-ray crystallography to confirm the structure and purity of synthesized compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including our compound of interest.
- Mechanism : The presence of the trifluoromethyl group significantly enhances electron-withdrawing properties, which may improve interaction with microbial targets.
- Tested Microorganisms : The compound has shown activity against various strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline | Mycobacterium smegmatis | 6.25 µg/mL |
| Other derivatives | Pseudomonas aeruginosa | Variable (up to 12 µg/mL) |
Anticancer Activity
The anticancer potential of quinoline derivatives has garnered significant interest in recent years.
- Cell Lines Tested : Compounds have been screened against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).
- Results : Several derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects.
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline | HCT-116 | 1.9–7.52 |
| Other derivatives | MCF-7 | Similar range |
Study 1: Antimicrobial Screening
A study published in RSC Advances reported on the synthesis and antimicrobial evaluation of various quinoline derivatives, including those with trifluoromethyl substitutions. The study found that compounds with electron-withdrawing groups exhibited enhanced activity against tested microorganisms, supporting the hypothesis that structural modifications can lead to improved efficacy in antimicrobial applications .
Study 2: Anticancer Potential
Research conducted on a series of quinoxaline derivatives indicated that compounds containing sulfanyl groups demonstrated selective targeting capabilities towards cancer cells. The study suggested that the structural features of these compounds play a crucial role in their interaction with cancer cell targets .
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is structurally related to several quinoline derivatives with variations in substituents (Table 1).
| Compound Name | Substituents (Positions) | Molecular Weight | Key Features |
|---|---|---|---|
| 3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline | –CH₃ (C3), –S–C₆H₄–CF₃ (C2) | 427.44 g/mol | High lipophilicity, potential CNS activity |
| 2-[(2,6-Dichlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline | –Cl (C2, C6), –S–C₆H₄–CF₃ (C3) | 450.3 g/mol | Enhanced halogen bonding, antimicrobial properties |
| 3-[(4-Chlorophenyl)sulfanyl]-2-phenylquinoline | –Cl (C4), –S–C₆H₅ (C2) | 338.39 g/mol | Moderate solubility, fluorescence applications |
| Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | –F (C6, C7), –S–CH₂–C₆H₄–F (C2) | 417.37 g/mol | Antibacterial activity, high synthetic yield (85%) |
Table 1. Structural and functional comparison of quinoline derivatives .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs like 3-[(4-chlorophenyl)sulfanyl]-2-phenylquinoline (logP ~4.2 vs. ~3.8) .
- Melting Point : Derivatives with halogen substituents (e.g., dichlorophenyl) exhibit higher melting points (>250°C) due to stronger intermolecular forces, whereas the methylphenyl analog melts at 223–225°C .
- Solubility : Sulfanyl-linked compounds generally show poor aqueous solubility but improved organic solvent compatibility (e.g., DMSO, chloroform) .
Biological Activity
The compound 3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline (CAS No. 339102-64-6) is a member of the quinoline family, known for its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 395.44 g/mol. The structure features a quinoline core substituted with both a methylphenyl and a trifluoromethylphenyl group, contributing to its unique biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including our compound of interest. A significant study assessed the antiproliferative effects on pancreatic cancer cell lines (BxPC-3 and Panc-1). The compound demonstrated an IC50 value of 0.051 µM against BxPC-3 and 0.066 µM against Panc-1, indicating potent activity in inhibiting cancer cell growth (source: ).
Table 1: Anticancer Activity of 3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline
| Cell Line | IC50 (µM) |
|---|---|
| BxPC-3 | 0.051 |
| Panc-1 | 0.066 |
| WI38 (Normal) | 0.36 |
The compound's mechanism appears to involve DNA intercalation , which is critical for its anticancer activity. The structural properties that favor planar configurations enhance its ability to interact with DNA (source: ).
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . A study reported that compounds with trifluoromethyl groups exhibited significant antibacterial activity against Staphylococcus aureus and MRSA isolates. The presence of the trifluoromethyl moiety was crucial for enhancing the antimicrobial efficacy (source: ).
Table 2: Antimicrobial Activity Profiles
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 µg/mL |
| MRSA | < 10 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of quinoline derivatives has been linked to their ability to modulate inflammatory pathways, particularly through inhibition of the NF-κB signaling pathway. Compounds similar to our target demonstrated varying degrees of inhibition, suggesting that structural modifications can enhance anti-inflammatory activity (source: ).
Case Studies
- Zebrafish Model : In vitro studies using zebrafish embryos indicated that certain quinoline derivatives caused increased cell death, suggesting potential toxicity at higher concentrations. This model helps in assessing the therapeutic window for drug candidates like our compound (source: ).
- Cell Viability Assays : Research involving various cell lines showed that while the compound effectively reduced viability in cancer cells, it exhibited lower toxicity in normal fibroblast cells, indicating a degree of selectivity that is desirable in anticancer drug design (source: ).
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methylphenyl at C3, sulfanyl at C2) and assess stereoelectronic effects of the trifluoromethyl group .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₂₃H₁₆F₃NS) and isotopic patterns .
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., π-stacking of quinoline rings) .
How can researchers investigate the biological mechanism of action for this compound?
Q. Advanced
- Target Identification : Use kinase profiling assays (e.g., p38α MAP kinase) to screen for inhibitory activity, given structural similarities to known quinoline-based kinase inhibitors .
- Binding Affinity Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with putative targets like enzymes or receptors .
- Cellular Assays : Evaluate cytotoxicity and selectivity in cancer cell lines (e.g., IC₅₀ determination) and compare with control compounds to establish structure-activity relationships (SAR) .
How can contradictory data in structure-activity relationship (SAR) studies be resolved?
Advanced
Contradictions often arise from subtle structural variations (e.g., substituent positioning, electronic effects). Mitigation strategies include:
- Crystallographic Analysis : Resolve ligand-target complexes to identify critical binding motifs (e.g., hydrogen bonds with the sulfanyl group) .
- Computational Modeling : Perform molecular dynamics simulations to assess how trifluoromethyl groups influence binding pocket interactions .
- Site-Directed Mutagenesis : Modify target proteins to isolate residues critical for activity, clarifying SAR discrepancies .
What computational approaches are recommended for predicting physicochemical properties and target interactions?
Q. Advanced
- Molecular Docking : Use software like AutoDock Vina to predict binding poses with proteins (e.g., ATP-binding pockets in kinases) .
- QSAR Modeling : Train models on datasets of quinoline derivatives to correlate substituents (e.g., trifluoromethyl, sulfanyl) with logP, solubility, or bioactivity .
- DFT Calculations : Analyze electronic effects (e.g., electron-withdrawing trifluoromethyl) on reaction intermediates or redox potential .
How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
Q. Advanced
- Solubility Enhancement : Synthesize prodrugs (e.g., ester derivatives) or use salt forms (e.g., hydrochloride) to improve aqueous solubility .
- Metabolic Stability : Conduct microsomal stability assays to identify metabolic hotspots (e.g., sulfanyl oxidation) and introduce blocking groups .
- Lipophilicity Adjustment : Modify substituents (e.g., replacing methylphenyl with polar groups) to balance membrane permeability and clearance rates .
What strategies are effective for scaling up synthesis while maintaining reproducibility?
Q. Advanced
- Flow Chemistry : Implement continuous flow systems for hazardous steps (e.g., bromination or coupling reactions) to improve safety and yield .
- Design of Experiments (DoE) : Use statistical optimization (e.g., response surface methodology) to identify critical parameters (e.g., catalyst loading, solvent ratios) .
- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
How can researchers validate the compound’s selectivity against off-target proteins?
Q. Advanced
- Proteome-wide Profiling : Use chemoproteomics platforms (e.g., activity-based protein profiling) to identify off-target interactions .
- Cryo-EM Studies : Resolve low-abundance protein-ligand complexes to detect unexpected binding events .
- Kinome-wide Screening : Compare inhibition profiles across kinase panels to assess specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
